Cas no 189502-92-9 (2-(1H-Imidazol-2-yl)acetic acid)
2-(1H-Imidazol-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(1H-Imidazol-2-yl)acetic acid
- 1H-IMIDAZOLE-2-ACETIC ACID
- 1H-imidazol-2-ylacetic acid
- 1H-Imidazoleacetic acid
- 2-Imidazoleacetic acid
- Imidazole-2-acetic acid
- imidazol-2-ylacetic acid
- Y47072X58S
- imidazolacetic acid
- 2-(1H-Imidazol-2-yl)aceticacid
- (1H-Imidazol-2-yl)acetic acid
- STL454233
- FCH832297
- BDBM50026407
- 6377AD
- 9876AA
- A
- CHEMBL1773936
- AMY11886
- BS-15740
- F17266
- EN300-220932
- 189502-92-9
- CHEBI:70806
- MFCD08668404
- SCHEMBL360337
- UNII-Y47072X58S
- CS-0155581
- CHEMBL1789635
- AKOS004117857
- A4186
- Q27139109
- DTXSID90172361
- FT-0721911
- DB-065694
-
- MDL: MFCD08668404
- Inchi: 1S/C5H6N2O2/c8-5(9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H,8,9)
- InChI Key: WUJUYHMGDPTLMG-UHFFFAOYSA-N
- SMILES: OC(CC1=NC=CN1)=O
Computed Properties
- Exact Mass: 126.04300
- Monoisotopic Mass: 126.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 66
Experimental Properties
- Density: 1.426±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Soluble (520 g/l) (25 º C),
- PSA: 65.98000
- LogP: 0.03680
2-(1H-Imidazol-2-yl)acetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Sealed in dry,2-8°C
2-(1H-Imidazol-2-yl)acetic acid Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1H-Imidazol-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY583-100mg |
2-(1H-Imidazol-2-yl)acetic acid |
189502-92-9 | 95+% | 100mg |
824CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY583-1g |
2-(1H-Imidazol-2-yl)acetic acid |
189502-92-9 | 95+% | 1g |
4854CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY583-250mg |
2-(1H-Imidazol-2-yl)acetic acid |
189502-92-9 | 95+% | 250mg |
1996CNY | 2021-05-07 | |
| Alichem | A069005017-250mg |
2-(1H-Imidazol-2-yl)acetic acid |
189502-92-9 | 95% | 250mg |
$207.05 | 2023-09-02 | |
| Alichem | A069005017-1g |
2-(1H-Imidazol-2-yl)acetic acid |
189502-92-9 | 95% | 1g |
$516.66 | 2023-09-02 | |
| Alichem | A069005017-5g |
2-(1H-Imidazol-2-yl)acetic acid |
189502-92-9 | 95% | 5g |
$1895.00 | 2023-09-02 | |
| Fluorochem | 227684-250mg |
2-(1H-Imidazol-2-yl)acetic acid |
189502-92-9 | 95% | 250mg |
£155.00 | 2022-02-28 | |
| Fluorochem | 227684-1g |
2-(1H-Imidazol-2-yl)acetic acid |
189502-92-9 | 95% | 1g |
£358.00 | 2022-02-28 | |
| Fluorochem | 227684-5g |
2-(1H-Imidazol-2-yl)acetic acid |
189502-92-9 | 95% | 5g |
£1428.00 | 2022-02-28 | |
| Chemenu | CM187438-1g |
2-(1H-Imidazol-2-yl)acetic acid |
189502-92-9 | 95% | 1g |
$608 | 2021-08-05 |
2-(1H-Imidazol-2-yl)acetic acid Suppliers
2-(1H-Imidazol-2-yl)acetic acid Related Literature
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Yuya Oaki,Hiroyuki Ohno,Takashi Kato Nanoscale 2010 2 2362
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Additional information on 2-(1H-Imidazol-2-yl)acetic acid
Introduction to 2-(1H-Imidazol-2-yl)acetic acid (CAS No. 189502-92-9)
2-(1H-Imidazol-2-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 189502-92-9, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic acid has garnered considerable attention due to its versatile applications in drug development, particularly as a building block for synthesizing novel therapeutic agents. The compound’s structure, featuring a fused imidazole ring linked to an acetic acid moiety, endows it with unique chemical properties that make it valuable in various biochemical interactions.
The imidazole ring is a nitrogen-containing heterocycle that plays a crucial role in many biological processes. Its presence in 2-(1H-Imidazol-2-yl)acetic acid contributes to its ability to interact with biological targets such as enzymes and receptors, making it a promising candidate for medicinal chemistry applications. Recent studies have highlighted the compound’s potential in developing treatments for inflammatory diseases, cancer, and infectious disorders. The acetic acid side chain further enhances its utility by providing a site for further functionalization, allowing researchers to tailor its properties for specific therapeutic needs.
In the context of modern drug discovery, 2-(1H-Imidazol-2-yl)acetic acid has been explored as a scaffold for designing small-molecule inhibitors. Its structural features enable it to mimic natural substrates or modulate enzyme activity, thereby interfering with pathological pathways. For instance, research has demonstrated its efficacy in inhibiting certain kinases and proteases that are overexpressed in cancer cells. The compound’s ability to bind tightly to these targets while maintaining solubility and bioavailability makes it an attractive candidate for further development into clinical therapies.
Advances in computational chemistry and high-throughput screening have accelerated the discovery of novel derivatives of 2-(1H-Imidazol-2-yl)acetic acid. By leveraging machine learning algorithms and molecular docking techniques, researchers can predict the binding affinity and pharmacokinetic properties of modified versions of this compound. This approach has led to the identification of several potent analogs with improved efficacy and reduced toxicity. Such innovations underscore the importance of 2-(1H-Imidazol-2-yl)acetic acid as a cornerstone in the development of next-generation pharmaceuticals.
The compound’s role in addressing global health challenges has also been emphasized in recent literature. For example, studies have investigated its potential as an antiviral agent, showing promise in preclinical trials against certain viral infections. The versatility of 2-(1H-Imidazol-2-yl)acetic acid lies in its adaptability to different therapeutic modalities, ranging from antimicrobial to anti-inflammatory applications. This broad spectrum of activity makes it a valuable asset in the pharmacopeia of modern medicine.
Furthermore, the synthesis of 2-(1H-Imidazol-2-yl)acetic acid has been optimized through various chemical methodologies, ensuring scalability and cost-effectiveness for industrial production. Techniques such as multi-step organic synthesis and catalytic processes have been employed to enhance yield and purity. These advancements have made it feasible to incorporate this compound into large-scale drug manufacturing pipelines, thereby facilitating its translation from laboratory research to clinical use.
The safety profile of 2-(1H-Imidazol-2-yll)acetic acid has been thoroughly evaluated through toxicological studies conducted on cell cultures and animal models. Preliminary findings suggest that the compound exhibits low toxicity at therapeutic doses, with minimal side effects observed even at higher concentrations. This favorable safety profile enhances its appeal as a lead compound for drug development programs aimed at treating chronic and acute conditions.
In conclusion, 2-(1H-imidazol - ilyl ) aceticacid ( CAS no . 18950 29 -9 ) stands out as a multifunctional compound with significant potential in pharmaceutical research . Its unique structural features , coupled with its demonstrated efficacy in modulating biological pathways , make it a cornerstone in the development of innovative therapeutics . As research continues to uncover new applications for this compound , its importance in addressing contemporary healthcare challenges will only grow . p >
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